molecular formula C20H29N3O3S2 B2797551 4-methoxy-3,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946221-68-7

4-methoxy-3,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B2797551
CAS RN: 946221-68-7
M. Wt: 423.59
InChI Key: YMCPBBQWOOWDNB-UHFFFAOYSA-N
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Description

4-methoxy-3,5-dimethyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H29N3O3S2 and its molecular weight is 423.59. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy and Photosensitizers : A study discusses the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II photodynamic therapy mechanisms. They are potential Type II photosensitizers for cancer treatment in photodynamic therapy due to these features (Pişkin, Canpolat, & Öztürk, 2020).

Antidepressant Drug Development

  • Antidepressant Drugs : Another paper explored the synthesis of benzo[b]thiophene derivatives with different substituents, aimed at obtaining new dual antidepressant drugs. The compounds showed good affinity for in vitro 5-HT1A receptor and serotonin reuptake inhibition, highlighting their potential as antidepressants (Orus et al., 2002).

properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S2/c1-15-11-18(12-16(2)20(15)26-4)28(24,25)21-13-19(17-5-10-27-14-17)23-8-6-22(3)7-9-23/h5,10-12,14,19,21H,6-9,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCPBBQWOOWDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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